6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a quinoline moiety attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the butyl chain through a series of substitution and coupling reactions. The dihydropyridine ring is then formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline or dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could lead to innovations in fields such as electronics or nanotechnology.
Mechanism of Action
The mechanism of action of 6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and ultimately result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinoline and its various substituted forms share structural similarities with 6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide.
Dihydropyridine derivatives: These include compounds like nifedipine, which also feature the dihydropyridine ring.
Uniqueness
What sets this compound apart is its combination of the quinoline and dihydropyridine moieties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-oxo-N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-9-8-14(12-22-16)19(26)21-11-3-7-17(25)23-15-6-1-4-13-5-2-10-20-18(13)15/h1-2,4-6,8-10,12H,3,7,11H2,(H,21,26)(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJNAQQTMWSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CNC(=O)C=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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